2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic Acid
Description
Contextualization within Trimethoxyphenyl-Containing Chemical Scaffolds
The 3,4,5-trimethoxyphenyl (TMP) moiety is a key structural feature found in a multitude of biologically active compounds. This phenyl ring substituted with three methoxy (B1213986) groups is particularly recognized for its role in the development of anticancer agents. nih.gov The TMP group is a crucial component of numerous tubulin polymerization inhibitors, which are compounds that disrupt the formation of microtubules, essential components of the cellular cytoskeleton. nih.govnih.gov This disruption can lead to cell cycle arrest and apoptosis (programmed cell death), making these compounds valuable in cancer chemotherapy. nih.govnih.gov
The TMP moiety is often found in compounds that bind to the colchicine (B1669291) binding site on tubulin. nih.gov Molecules incorporating the TMP scaffold have been designed and synthesized based on various natural products and other known tubulin inhibitors like combretastatin (B1194345) A-4, chalcones, and indoles. nih.govmdpi.com The presence of the TMP group is frequently essential for the interaction with tubulin. nih.gov Research has shown that compounds containing the 3,4,5-trimethoxyphenyl fragment can exhibit potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, certain chalcones and pyrazoline derivatives featuring the TMP scaffold have demonstrated significant inhibitory activity against COX-2, an enzyme involved in inflammation and cancer. nih.gov Furthermore, some TMP-containing compounds have been investigated for their ability to overcome multidrug resistance in cancer cells. nih.gov
The versatility of the trimethoxyphenyl scaffold extends beyond tubulin inhibition. For example, a trimethoxyphenyltetrahydropyrimidine analogue was designed as a DNA intercalator and showed potent antiproliferative activity. rsc.org This highlights the broad potential of the TMP moiety in the design of various therapeutic agents.
Significance of the Cyano-Propionic Acid Moiety in Synthetic and Bioactive Compounds
The cyano-propionic acid moiety, characterized by a carboxylic acid group and a nitrile group on a propane (B168953) backbone, is a versatile building block in organic synthesis and a feature in some bioactive molecules. The nitrile group (cyano group) is a valuable functional group in synthetic chemistry, often used as a precursor to other functional groups such as amines, amides, and carboxylic acids. It can also participate in various carbon-carbon bond-forming reactions.
In the context of bioactive compounds, the propionic acid substructure is found in a range of pharmaceuticals and natural products. For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as potential anticancer and antioxidant candidates. mdpi.com The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can be crucial for binding to biological targets.
The combination of a cyano group and a carboxylic acid in the same molecule offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. While the direct biological activity of the cyano-propionic acid moiety itself is not as extensively documented as the trimethoxyphenyl group, its utility in constructing more complex molecules with therapeutic potential is well-established. For instance, the synthesis of various propionic acid derivatives is a common theme in medicinal chemistry research. google.comgoogle.com
Overview of Research Trajectories for Related Chemical Entities
The research trajectories for chemical entities related to 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic acid are largely focused on the development of novel therapeutic agents, particularly in the field of oncology. The structural similarity to known tubulin inhibitors suggests that a primary research avenue for this compound and its analogues would be the investigation of their antiproliferative and microtubule-destabilizing activities. nih.govnih.gov
Research into related 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, which share the trimethoxyphenyl group, has explored a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov These studies often involve the synthesis of ester and amide analogues to establish structure-activity relationships (SAR). nih.gov This suggests that a similar approach of creating derivatives of this compound could be a fruitful area of investigation.
Furthermore, the development of advanced synthetic methodologies is a continuous area of research. This includes chemoenzymatic routes to produce chiral β-aryl-γ-amino acids from related cyano-propenoic acid precursors, indicating an interest in stereoselective synthesis. rsc.org The exploration of novel synthetic pathways and the use of these compounds as scaffolds for more complex molecules are likely to be ongoing research directions. google.commdpi.com
The tables below provide a summary of research findings on related compounds, highlighting the significance of the trimethoxyphenyl and cyano-propionic acid moieties.
Table 1: Research Findings on Trimethoxyphenyl-Containing Compounds
| Compound Class | Biological Activity | Key Findings |
| Chalcones and Pyrazolines | Anti-inflammatory, Anticancer | Showed potent COX-2 inhibitory activity. nih.gov |
| Heterocyclic Compounds | Antiproliferative | Acted as tubulin polymerization inhibitors binding to the colchicine site. nih.gov |
| Combretastatin Analogues | Antimitotic | Demonstrated potent antiproliferative activity in breast cancer cells. mdpi.com |
| Tetrahydropyrimidine Analogues | DNA Intercalation, Anticancer | Exhibited strong antiproliferative activity across numerous cancer cell lines. rsc.org |
Table 2: Research Context of Propionic Acid and Cyano Derivatives
| Compound Type | Research Focus | Significance |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer, Antioxidant | Identified as a promising scaffold for developing novel therapeutic candidates. mdpi.com |
| Chiral β-Aryl-γ-Amino Acids | Chemoenzymatic Synthesis | Development of stereoselective routes from cyano-propenoic acid precursors. rsc.org |
| 3-(2-cyanophenyl) propionic acid | Synthetic Intermediate | Used in the preparation of 4-cyano-1-indanone. google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQHMXZJCSRJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Historical and Contemporary Synthetic Approaches to 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic Acid
The construction of the this compound scaffold can be achieved through several strategic pathways, primarily involving the formation of a carbon-carbon bond between the trimethoxyphenyl moiety and the cyano-propionic acid fragment.
A foundational approach to synthesizing cyano-containing compounds begins with the formation of cyanohydrins from aldehydes. In this context, 3,4,5-Trimethoxybenzaldehyde (B134019) serves as a key precursor. The reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde.
The formation of the cyanohydrin, 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile, is typically catalyzed by a base and proceeds by reacting the aldehyde with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net Enzymatic methods using hydroxynitrile lyases have also been developed to achieve this transformation with high enantioselectivity. researchgate.net
Once the cyanohydrin is formed, it becomes a versatile intermediate for further elaboration. To construct the full propionic acid chain, the hydroxyl group of the cyanohydrin can be transformed into a leaving group, followed by a substitution reaction with a two-carbon nucleophile, such as the enolate of acetate. An alternative pathway involves the dehydration of the cyanohydrin to form an unsaturated nitrile, which can then undergo further reactions to introduce the carboxylic acid moiety.
A highly efficient and common method for creating the carbon backbone of the target molecule involves condensation reactions, particularly the Knoevenagel condensation. This reaction joins an aldehyde or ketone with a compound containing an active methylene (B1212753) group.
For the synthesis of an unsaturated precursor to this compound, 3,4,5-trimethoxybenzaldehyde is reacted with cyanoacetic acid or its esters (e.g., ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and results in the formation of 2-Cyano-3-(3,4,5-trimethoxyphenyl)acrylic acid or its corresponding ester. rsc.orgmdpi.com This α,β-unsaturated analog is a key intermediate.
The subsequent step to obtain the target saturated propionic acid is the selective reduction of the carbon-carbon double bond. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemoenzymatic routes using reductases. rsc.org
Table 1: Overview of Condensation and Reduction Approach
| Step | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|
| 1. Condensation | 3,4,5-Trimethoxybenzaldehyde, Cyanoacetic acid | Piperidine, Pyridine (B92270) | 2-Cyano-3-(3,4,5-trimethoxyphenyl)acrylic acid |
| 2. Reduction | 2-Cyano-3-(3,4,5-trimethoxyphenyl)acrylic acid | H₂, Pd/C or Ene-reductases | This compound |
The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis with excellent control over the location of the double bond. lumenlearning.comorganicreactions.org These methods can be employed to synthesize the same α,β-unsaturated intermediate as the condensation route.
In this approach, 3,4,5-trimethoxybenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (an HWE reagent). mnstate.edulibretexts.org The reagent must contain the cyano and ester functionalities, such as the ylide derived from ethyl cyanoacetate. The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene, (E/Z)-ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, and a phosphine (B1218219) oxide or phosphate (B84403) byproduct. lumenlearning.com
A significant advantage of the Wittig-type reaction is its reliability and tolerance of various functional groups. libretexts.org The resulting unsaturated ester can then be hydrolyzed to the carboxylic acid and the double bond can be selectively reduced as described previously to yield the final product. An arsine-mediated variation of the Wittig reaction has also been developed, offering mild reaction conditions and short reaction times. nih.gov
Derivatization Strategies and Analog Synthesis of this compound
Derivatization of the parent compound is crucial for modulating its physicochemical properties and exploring structure-activity relationships. Modifications can be targeted at the carboxyl group or the aromatic ring.
The carboxylic acid functional group is a prime site for modification through esterification and amidation reactions.
Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxyl group can be activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This two-step process is often milder and more efficient for complex molecules.
Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct amidation requires high temperatures, so coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically used to facilitate the reaction under milder conditions. Similar to esterification, converting the carboxylic acid to a more reactive acyl chloride before adding the amine is also a highly effective method. nih.gov These reactions allow for the introduction of a wide array of alkyl, aryl, or heterocyclic groups via the alcohol or amine, leading to a library of diverse analogs. researchgate.net
Table 2: Potential Derivatives via Carboxyl Group Modification
| Derivative Type | Reactant | General Reagents | Resulting Functional Group |
|---|---|---|---|
| Ester | Methanol, Ethanol (B145695), etc. | H₂SO₄ (catalyst) or SOCl₂ | -COOCH₃, -COOCH₂CH₃ |
| Amide | Ammonia (B1221849), Benzylamine, etc. | DCC, EDC or SOCl₂ | -CONH₂, -CONHCH₂Ph |
The trimethoxyphenyl ring offers further opportunities for structural modification, although its reactivity is heavily influenced by the three electron-donating methoxy (B1213986) groups. These groups are strongly activating and direct incoming electrophiles to the ortho and para positions. In the 3,4,5-trimethoxy arrangement, the C2 and C6 positions are available for electrophilic aromatic substitution.
Potential functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly activated rings.
The synthesis of analogs can also be achieved by starting with an already substituted benzaldehyde (B42025) derivative and carrying it through the synthetic sequences described in section 2.1. mdpi.comnih.gov This "late-stage functionalization" approach or the use of pre-functionalized starting materials allows for the synthesis of a wide range of analogs with modified aromatic rings, which can significantly alter the molecule's properties. nih.govsemanticscholar.org
Cyclization and Heterocyclic Ring Incorporations to Form Complex Scaffolds
The presence of nitrile and carboxylic acid functionalities in this compound offers a versatile platform for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These transformations are crucial for the construction of complex molecular frameworks that are often found in medicinally relevant compounds.
One potential cyclization pathway involves the acid-catalyzed hydrolysis of the nitrile group to an amide, followed by intramolecular cyclocondensation to form a lactam. This process can be promoted by strong acids, leading to the formation of a six-membered heterocyclic ring. nih.gov
Alternatively, under basic conditions, intramolecular nitrile-anionic cyclization can occur. mdpi.com This type of reaction typically involves the deprotonation of the carbon alpha to the nitrile, which then acts as a nucleophile, attacking an electrophilic center within the same molecule. While direct examples with the title compound are not prevalent in the literature, analogous transformations on similar β-oxonitriles have been shown to yield A-pentacyclic alkene β-ketonitriles upon treatment with a strong base like potassium tert-butoxide. mdpi.com Such reactions highlight the potential for forming carbocyclic rings fused with the existing structure.
Furthermore, the cyano and carboxylic acid groups can be chemically modified to participate in a wider range of cyclization reactions for the synthesis of various heterocyclic compounds. mdpi.comamazonaws.comfrontiersin.orgnih.gov For instance, the carboxylic acid can be converted to an acyl chloride, which can then undergo intramolecular Friedel-Crafts acylation to form an indanone system if the aromatic ring is appropriately activated. While the trimethoxy-substituted phenyl ring is electron-rich, the specific conditions for such a cyclization would require careful optimization.
The strategic manipulation of the functional groups in this compound thus opens avenues for the synthesis of a variety of complex heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The stereochemistry of this compound is a critical aspect, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, methods for the stereoselective synthesis and chiral resolution of its enantiomers are of paramount importance.
Chiral Resolution:
A common and well-established method for separating enantiomers is classical chiral resolution. wikipedia.org This involves the reaction of the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid. A variety of chiral amines, such as (R)- or (S)-1-phenylethylamine, are commercially available and commonly used for this purpose. wikipedia.orgrsc.orgtcichemicals.com
Enzymatic Kinetic Resolution:
Biocatalysis offers a powerful and highly selective alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the reaction of one enantiomer of a racemic mixture. nih.govalmacgroup.commdpi.com For this compound, this could be achieved by esterifying the racemic acid. An enantioselective lipase (B570770) would preferentially convert one enantiomer to its corresponding ester, leaving the unreacted enantiomer of the acid in high enantiomeric excess. The ester and the remaining acid can then be separated. This method is advantageous due to the mild reaction conditions and high enantioselectivities often achieved. Lipases from Candida species are frequently employed for such resolutions. mdpi.com
The following table summarizes potential chiral resolving agents and enzymatic methods:
| Method | Reagent/Enzyme | Principle |
| Classical Resolution | (R)- or (S)-1-Phenylethylamine | Formation of diastereomeric salts with different solubilities. |
| Classical Resolution | Brucine or Strychnine | Formation of diastereomeric salts with different solubilities. |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida rugosa) | Enantioselective esterification of the carboxylic acid. |
| Enzymatic Kinetic Resolution | Esterase | Enantioselective hydrolysis of a racemic ester derivative. nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound and Its Derivatives
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its derivatives can be made more sustainable by adopting greener methodologies.
A key step in the synthesis of the precursor for the title compound is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with a cyano-containing active methylene compound. Traditional Knoevenagel condensations often utilize volatile and toxic organic solvents and catalysts like pyridine and piperidine. A greener alternative involves a solvent-free reaction or the use of water as a solvent. bepls.com For instance, the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid has been successfully carried out using benign inorganic ammonia salts like ammonium (B1175870) bicarbonate as a catalyst in a solid-phase reaction, yielding 3,4,5-trimethoxycinnamic acid with high conversion. sciencemadness.org This approach avoids the use of hazardous solvents and catalysts, making the process more environmentally friendly. sciencemadness.org
The subsequent reduction of the double bond in the cinnamic acid derivative to obtain the propionic acid can also be performed under green conditions. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) in a benign solvent such as ethanol is a common and relatively green method. The catalyst can be easily recovered and reused.
Furthermore, the use of biocatalysis, as discussed in the context of stereoselective synthesis, aligns perfectly with the principles of green chemistry. Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. nih.govalmacgroup.com
The following table highlights some green chemistry approaches applicable to the synthesis of the title compound and its precursors:
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle |
| Knoevenagel Condensation | Pyridine/Piperidine in organic solvent | Ammonium bicarbonate, solvent-free or in water sciencemadness.org | Use of safer solvents and catalysts, waste prevention |
| Reduction of C=C bond | Stoichiometric reducing agents | Catalytic hydrogenation (e.g., H₂/Pd-C) in ethanol | Catalysis, atom economy |
| Chiral Resolution | Classical resolution with stoichiometric resolving agents | Enzymatic kinetic resolution in aqueous media nih.govalmacgroup.commdpi.com | Use of renewable feedstocks (enzymes), safer solvents |
By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Preclinical Biological and Pharmacological Investigations of 2 Cyano 3 3,4,5 Trimethoxyphenyl Propionic Acid and Its Analogs
In Vitro Cellular Activity Profiling
Anti-proliferative and Cytostatic Effects on Various Cell Lines
Analogs of 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic Acid, particularly those incorporating the 3,4,5-trimethoxyphenyl group, have demonstrated significant anti-proliferative and cytostatic activities across a diverse panel of human cancer cell lines. These compounds often exert their effects by inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptosis. waocp.orgnih.gov
For instance, a synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid bearing a 3,4,5-trimethoxy group (CCH) showed a concentration- and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. nih.gov The IC50 values for CCH after 24 hours of treatment were 22 µg/mL for HepG2 cells and 54 µg/mL for MCF7 cells. nih.gov This activity was associated with cell cycle arrest at the G2/M stage and the induction of apoptosis. nih.gov Similarly, other chalcones with the 3,4,5-trimethoxylated A ring have shown potent antiproliferative effects against colorectal and prostatic cancer cells, with some indolyl chalcone analogs exhibiting IC50 values below 50 nM. nih.gov
The anti-proliferative activity is a hallmark of compounds that interfere with microtubule dynamics. nih.gov Many analogs containing the 3,4,5-trimethoxyphenyl scaffold function as microtubule-depolymerizing agents, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, programmed cell death. nih.govnih.gov Studies on various cancer cell lines, including those resistant to multiple drugs, have confirmed the broad-spectrum cytotoxicity of this class of compounds. nih.gov
| Compound Class | Cell Line | Activity | IC50 Value | Reference |
| 3,4,5-Trimethoxy Chalcone Hybrid (CCH) | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 22 µg/mL (24h) | nih.gov |
| 3,4,5-Trimethoxy Chalcone Hybrid (CCH) | MCF7 (Breast Carcinoma) | Anti-proliferative | 54 µg/mL (24h) | nih.gov |
| Indolyl Chalcone Analog | Various (Colorectal, Prostatic) | Anti-proliferative | < 50 nM | nih.gov |
| Chromonyl Chalcone Analog | Various (Colorectal, Prostatic) | Anti-proliferative | 2.6–5.1 µM (48h) | nih.gov |
| Triazole-based Analog (T115) | Various (including multi-drug resistant) | Cytotoxic | Low nanomolar range | nih.gov |
Modulation of Enzyme Activities:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing depigmenting agents for cosmetic and therapeutic use. nih.govnih.gov Various natural and synthetic compounds have been investigated for their ability to inhibit this enzyme. Phenolic compounds, particularly those with specific hydroxylation patterns on an aromatic ring, often exhibit tyrosinase inhibitory activity by mimicking the enzyme's natural substrate, L-tyrosine. nih.govmdpi.com
While direct studies on this compound are limited in this context, analogs containing substituted phenyl rings have been evaluated. For example, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and tested for mushroom tyrosinase inhibition. mdpi.com In this series, the substitution pattern on the phenyl ring was critical for activity. The compound with 2,4-dihydroxy substituents showed an exceptionally low IC50 value of 0.2 µM, which was 55-fold more potent than the standard inhibitor, kojic acid. mdpi.com In contrast, analogs with methoxy (B1213986) groups, such as the 3,4-dimethoxy and 3,4,5-trimethoxy derivatives, did not show significant inhibitory activity in the preliminary screening. mdpi.com This suggests that free hydroxyl groups, rather than methoxy groups, are crucial for potent tyrosinase inhibition in this particular scaffold. mdpi.com
| Compound | Enzyme Source | Inhibition Type | IC50 Value | Reference |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | Mushroom Tyrosinase | Competitive | 0.2 ± 0.01 µM | mdpi.com |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Not specified | 14.8 µmol/L | nih.gov |
| 2-Hydroxytyrosol | Mushroom Tyrosinase | Not specified | 13.0 µmol/L | nih.gov |
| 2-Hydroxytyrosol | B16 Melanoma Tyrosinase | Not specified | 32.5 µmol/L | nih.gov |
Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, playing a crucial role in cellular signaling pathways that regulate processes like cell growth, differentiation, and metabolism. nih.govnih.gov Aberrations in PTP activity are linked to numerous diseases, including cancer and diabetes, making them attractive therapeutic targets. nih.govpurdue.edu The development of PTP inhibitors has been challenging due to the difficulty in achieving selectivity and cell permeability.
Currently, there is limited specific information in the available scientific literature detailing the in vitro inhibition profiling of this compound or its direct analogs against the PTP family of enzymes. Research in the PTP inhibitor field has focused on various chemical scaffolds, but compounds based on this specific propionic acid structure have not been prominently featured as PTP inhibitors in published studies.
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. mdpi.commdpi.com This interaction disrupts the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov The consequence of this disruption is cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Numerous analogs of this compound that feature the trimethoxyphenyl moiety have been designed and synthesized as potent tubulin polymerization inhibitors. nih.govnih.gov For example, a series of triazole-based compounds demonstrated potent inhibition of tubulin polymerization and broad-spectrum cellular cytotoxicity. nih.gov The lead compound from this series, T115, was shown to compete with colchicine for its binding site, inhibit tubulin assembly in a dose-dependent manner, and disrupt the microtubule network within cells. nih.gov Similarly, chalcone analogs bearing the 3,4,5-trimethoxyphenyl A ring have been identified as potent inhibitors of tubulin polymerization, acting as microtubule-depolymerizing agents. nih.gov
| Compound Class/Name | Target Site | Activity | IC50 Value | Reference |
| Triazole Analog (T115) | Colchicine Binding Site | Tubulin Polymerization Inhibition | Not specified | nih.gov |
| Chalcone Analog (16a) | Not specified | Tubulin Polymerization Inhibition | 2.4 µM | mdpi.com |
| Arylthioindole Analogs (24, 25) | Colchicine Binding Site | Tubulin Polymerization Inhibition | 2.0 µM, 4.5 µM | mdpi.com |
| 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-1,2,3-triazol Analog (6h) | Colchicine Binding Site | Tubulin Polymerization Inhibition | Not specified | nih.gov |
Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal activities)
The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. Derivatives of cinnamic acid and related structures have been explored for their potential antibacterial and antifungal properties.
Studies on analogs of this compound have revealed modest to significant antimicrobial activity. For example, a series of (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net While this study focused on a dimethoxy analog, it highlights the potential of the cyano-propenoyl scaffold in developing antimicrobial agents. Another study on 2-cyano-3-acrylamide inhibitors demonstrated anti-infective activity against intracellular pathogens by targeting host-cell pathways rather than the microbe directly. nih.gov
In the realm of antifungal research, analogs of Coruscanone A, which contains a styryl-like side chain that can be functionally similar to the trimethoxyphenyl group, have been tested against opportunistic fungal pathogens. nih.gov These studies found that certain structural features were essential for potent antifungal activity against species like Candida albicans and Cryptococcus neoformans. nih.gov Naphthoquinones, another class of aromatic compounds, have also shown antifungal efficacy against Cryptococcus species, with some demonstrating synergistic effects when combined with existing drugs like amphotericin B. mdpi.com
| Compound Class | Organism(s) | Activity | MIC Value | Reference |
| Flavanone (FV2, FV6) | E. coli | Antibacterial | 25 µg/mL | mdpi.com |
| Flavanone (FV1) | L. monocytogenes | Antibacterial | 25 µg/mL | mdpi.com |
| Flavone (FO3) | MRSA | Antibacterial | 12 µg/mL | mdpi.com |
| 2-methoxynaphthalene-1,4-dione | Cryptococcus spp. | Antifungal | 3.12 - 12.5 µg/mL | mdpi.com |
Investigation of Molecular and Cellular Mechanisms of Action
The molecular and cellular mechanisms underlying the bioactivity of this compound and its structural analogs are multifaceted. Investigations have focused on identifying specific protein targets, understanding their impact on fundamental cellular processes like cell cycle and apoptosis, and elucidating their interaction with key receptors.
While direct protein targets for this compound are not extensively detailed in the literature, studies on analogous structures provide significant insights. For instance, derivatives of cinnamic acid, the parent structure, are known to interact with a variety of biological targets. Analogs incorporating the 3,4,5-trimethoxyphenyl moiety have been explored for their potential to interact with enzymes and receptors involved in neurodegenerative diseases and cancer. semanticscholar.orgresearchgate.net For example, a hybrid molecule containing a 3,4,5-trimethoxy chalcone structure, which shares the trimethoxyphenyl group, was found to be an inhibitor of topoisomerase II in human cells. waocp.org This suggests that the core structure may have the potential to bind to the active sites of enzymes that regulate DNA topology. Furthermore, molecular docking studies on similar 5-ene-2-arylaminothiazol-4(5H)-ones containing the 3,4,5-trimethoxyphenyl group have predicted binding interactions with β-Tubulin and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). mdpi.com
A significant mechanism of action for analogs of this compound is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.
Studies on structurally related compounds demonstrate potent effects on cell cycle checkpoints. A synthetic triterpenoid (B12794562), 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), induced cell cycle arrest in both the G1-S and G2-M phases in breast cancer cell lines. nih.gov Similarly, a ciprofloxacin hybrid bearing a 3,4,5-trimethoxy chalcone moiety caused cell cycle arrest at the G2/M stage in both liver and breast carcinoma cells. nih.gov
| Analog Compound | Cancer Cell Line | Observed Effects on Cell Cycle & Apoptosis | Key Molecular Changes |
|---|---|---|---|
| CDDO | Breast Cancer | G1-S and G2-M cell cycle arrest; Apoptosis induction | Upregulation of p21; Downregulation of Cyclin D1 and Bcl-2 nih.gov |
| CDDO-Me | Colorectal Cancer | Apoptosis induction | Cleavage of PARP-1; Activation of caspases-3, -8, -9; Reduced levels of Bcl-2, Bcl-xL, and survivin nih.gov |
| ACCA | Breast Cancer (MCF-7, MDA-MB-231, T47D) | Apoptosis induction | Increased Bax protein; Increased Bax/Bcl-2 ratio plos.org |
| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | Hepatocellular Carcinoma (HepG2); Breast Carcinoma (MCF7) | G2/M cell cycle arrest; Pre-G1 apoptosis | Upregulation of p53 and TNF-α waocp.orgnih.gov |
| Propionic Acid | Cervical Cancer (HeLa) | Increased sub-G1 cell population | Induction of ROS; Mitochondrial membrane dysfunction nih.govmdpi.com |
Modulation of nuclear receptors is another key mechanism. Specifically, the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor, has been identified as a target for some cyano-containing analogs. nih.govmdpi.com The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) is a known ligand for PPARγ. nih.gov In breast cancer cells, CDDO was shown to transactivate PPARγ, leading to downstream effects such as cell cycle arrest and apoptosis. nih.gov The activation of PPARγ is known to induce terminal differentiation and inhibit cell growth in various cancer types, suggesting it can function as a tumor suppressor. mdpi.com This indicates that compounds with a cyano group, like this compound, may possess the potential to engage with and activate this nuclear receptor, contributing to their pharmacological effects.
The specificity and selectivity of a compound for its biological target over other proteins are critical for its therapeutic potential. For analogs of this compound, selectivity has been noted in structure-activity relationship studies. For example, in the development of a series of endothelin-A (ET(A)) receptor antagonists, specific substitutions on the core structure led to high selectivity for the ET(A) receptor over the ET(B) receptor. researchgate.net While comprehensive selectivity profiling for this compound is not available, the principle that minor structural modifications can significantly alter target selectivity is well-established for related molecules. The diverse biological activities reported for various cinnamic acid derivatives—ranging from antitumor to antimicrobial and anti-inflammatory—suggest that different analogs engage with distinct primary targets. nih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For derivatives of cinnamic and propionic acid, specific chemical groups play crucial roles in determining their potency and mechanism of action.
The 3,4,5-trimethoxyphenyl group is a recurring motif in a wide range of biologically active natural products and synthetic compounds, and it is considered a privileged structural scaffold in drug discovery. nih.govnih.gov Its presence is often associated with enhanced pharmacological activity.
A structure-activity relationship analysis of a series of compounds designed for neuroprotective activity found that derivatives containing three methoxyl groups on the phenyl ring were the most potent. mdpi.com This highlights the crucial role played by the methoxy groups in optimizing the compound's activity. mdpi.com The 3,4,5-trimethoxy substitution pattern is a key feature of combretastatin (B1194345) A-4, a potent natural product known for its antimitotic and anti-angiogenic properties, which it achieves by binding to tubulin. This suggests that the 3,4,5-trimethoxyphenyl moiety is adept at forming favorable interactions within protein binding sites. Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been synthesized and evaluated for a broad spectrum of medicinal properties, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects. nih.govnih.gov
| Compound Series/Analog Type | Biological Activity | Role of the 3,4,5-Trimethoxyphenyl Moiety |
|---|---|---|
| Neuroprotective Agents | Neuroprotection against H₂O₂-induced damage | Compounds with three methoxyl groups were the most potent, indicating the moiety optimizes activity. mdpi.com |
| 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Antitumor, antiviral, antimicrobial, anti-inflammatory | Acts as a privileged scaffold for developing candidates with a broad range of medicinal properties. nih.govnih.gov |
| Ciprofloxacin Chalcone Hybrids | Anti-proliferative, Pro-apoptotic | The presence of the 3,4,5-trimethoxy chalcone structure contributes to the anticancer activity. nih.gov |
Influence of the Cyano Group on Biological Potency and Target Affinity
The cyano (-C≡N) group, a prominent feature of this compound, exerts a profound influence on the molecule's biological potency and its affinity for specific targets. This influence stems from a combination of its unique electronic properties, stereochemistry, and ability to participate in various intermolecular interactions.
Furthermore, the nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor. This capability is crucial for forming strong and specific interactions with amino acid residues in the binding pockets of proteins and enzymes. nih.govtaylorandfrancis.com Such hydrogen bonding can be essential for the proper orientation and stabilization of the ligand-target complex, leading to enhanced biological activity. taylorandfrancis.com In some instances, the cyano group has been identified as playing a critical role in correctly positioning a ligand within the binding sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-A (MAO-A). taylorandfrancis.com
The introduction of a cyano group can also lead to a more favorable hydrophobic and electronic profile for interaction with biological targets. nih.gov However, the position of the cyano group is critical, as unfavorable steric clashes or electronic repulsions can lead to diminished activity. For example, in a series of C3-phenyl substituted compounds, a cyano group at the C2' position was found to be disfavored. taylorandfrancis.com
The following table summarizes the key properties of the cyano group and their potential impact on the biological activity of this compound and its analogs.
| Property of Cyano Group | Potential Impact on Biological Potency and Target Affinity |
| Strong Electron-Withdrawing Nature | Modifies electronic density of the molecule, affecting pKa and polarity. nih.gov |
| Linear Geometry | Allows for fitting into sterically constrained binding sites. nih.gov |
| Hydrogen Bond Acceptor | Forms specific interactions with target proteins, enhancing binding affinity. nih.govtaylorandfrancis.com |
| Hydrophobic and Electronic Profile | Can contribute to favorable interactions with the active site. nih.gov |
Role of the Propionic Acid Scaffold Configuration (e.g., saturation, stereochemistry)
The propionic acid moiety serves as a critical scaffold for this compound, and its configuration, particularly its stereochemistry, plays a pivotal role in determining the pharmacological activity. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and their mechanism of action is often stereospecific. orientjchem.orgresearchgate.net
For many 2-arylpropionic acids, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or inactive. orientjchem.org This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which dictates how it interacts with its biological target. patsnap.com The spatial orientation of the substituents on the chiral center of the propionic acid scaffold is crucial for a precise fit into the binding site of an enzyme or receptor. patsnap.com
The saturation of the propionic acid chain is also a key determinant of activity. While the parent compound has a saturated propionic acid chain, analogs with an unsaturated α,β-unsaturated carbonyl scaffold have been investigated. This unsaturation introduces a planar, rigid element to the molecule, which can influence its interaction with biological targets.
The table below outlines the significance of the propionic acid scaffold's configuration.
| Configurational Aspect | Influence on Pharmacological Activity |
| Stereochemistry (Chirality) | Often, one enantiomer (typically the S-form in arylpropionic acids) is significantly more potent than the other. orientjchem.orgresearchgate.net |
| Saturation | A saturated chain allows for flexibility, while unsaturation introduces rigidity, which can alter binding characteristics. |
Impact of Substituent Variations on Pharmacological Profile
The pharmacological profile of this compound and its analogs is highly sensitive to variations in the substituents on the phenyl ring. The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a particularly important feature.
Methoxy groups are known to influence the lipophilicity and electronic properties of a molecule. The presence of three methoxy groups on the phenyl ring can enhance the molecule's ability to cross biological membranes and can also lead to specific interactions with the target protein. In some series of compounds, the introduction of a methoxy group has been shown to increase potency. core.ac.uk For instance, in a study of indan (B1671822) acid derivatives, methoxy-substitutions were found to be beneficial for pharmacological activity. core.ac.uk
Conversely, the removal or alteration of these methoxy groups would be expected to significantly impact the compound's activity. Structure-activity relationship (SAR) studies on related compounds have demonstrated that even minor changes to the substituents on the aromatic ring can lead to dramatic shifts in biological activity. mdpi.com For example, the introduction of a dimethylamino substituent in the phenyl ring of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives resulted in a complete loss of antimicrobial activity. mdpi.com In another study, the inclusion of a 4-NO2 substitution on the phenyl ring enhanced activity against several bacterial strains. mdpi.com
The following interactive table summarizes the potential impact of various substituent variations on the phenyl ring, based on findings from related compound series.
| Substituent Variation | Potential Impact on Pharmacological Profile |
| Number and Position of Methoxy Groups | Affects lipophilicity, electronic properties, and potential for specific hydrogen bonding, thereby influencing potency. core.ac.uk |
| Replacement with other Electron-Donating Groups | Could maintain or alter activity depending on the size and electronic nature of the group. |
| Introduction of Electron-Withdrawing Groups (e.g., -NO2, Halogens) | Can significantly alter electronic properties and may lead to enhanced or diminished activity depending on the target. mdpi.com |
| Introduction of Bulky Groups | May lead to steric hindrance and a decrease in activity, or could potentially explore new binding pockets. |
Advanced Research Methodologies and Computational Studies
Analytical Methodologies for Research Sample Quantification and Purity Assessment
Precise quantification and stringent purity assessment are fundamental in the research and development of any chemical entity. For 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic acid, chromatographic and spectroscopic techniques are indispensable tools.
Chromatographic Techniques (e.g., HPLC, LC-MS) in Research Contexts
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantification and purity evaluation of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound. A typical RP-HPLC method would involve a C18 column, which provides a non-polar stationary phase that effectively retains the compound from a polar mobile phase.
Method development for a compound like this compound would focus on optimizing the mobile phase composition—often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile or methanol)—to achieve a good peak shape and a reasonable retention time. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention. Detection is commonly performed using a UV detector, with the wavelength for maximum absorbance selected based on the compound's UV spectrum, typically around 230-270 nm due to the aromatic ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher degree of specificity and sensitivity, making it invaluable for identifying impurities and degradation products, even at trace levels. In a research context, LC-MS can be used to analyze reaction mixtures during the synthesis of derivatives from this compound. The mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the structural elucidation of the main compound and any related substances. Electrospray ionization (ESI) is a common ionization technique for such molecules, and it can be operated in either positive or negative ion mode, with the negative mode often being more sensitive for carboxylic acids.
Interactive Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Retention Time | Approx. 4.5 min |
Advanced Spectroscopic Applications for Mechanistic Elucidation
Beyond basic structural identification, advanced spectroscopic techniques are employed to unravel reaction mechanisms involving this compound. In-situ Fourier Transform Infrared (FTIR) spectroscopy, for instance, allows for the real-time monitoring of a chemical reaction. By tracking the changes in the vibrational frequencies of functional groups like the nitrile (-C≡N) and the carboxylic acid (-COOH), researchers can gain insights into reaction kinetics and the formation of transient intermediates. This is particularly useful in studying the conversion of the nitrile group or the esterification of the carboxylic acid.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity of atoms within a molecule formed from this compound. In mechanistic studies, techniques like DOSY (Diffusion-Ordered Spectroscopy) can help to identify the components in a complex reaction mixture by differentiating them based on their diffusion coefficients.
Raman spectroscopy is another powerful tool, especially for studying the nitrile group, which has a distinct and sensitive vibrational mode. morressier.com Changes in the position and intensity of the nitrile peak can provide information about its electronic environment and involvement in a reaction. morressier.com This can be instrumental in understanding reactions where the nitrile group is a key participant.
Computational Chemistry and Molecular Modeling Applications
Computational methods provide a theoretical framework to understand and predict the behavior of this compound at the atomic level, complementing experimental findings.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. For derivatives of this compound that are being investigated for biological activity, molecular docking can predict their binding affinity and mode of interaction with a target protein. This helps in understanding the structural basis of their activity and in designing more potent analogues. The trimethoxyphenyl moiety, the cyano group, and the carboxylic acid can all participate in various interactions like hydrogen bonding, hydrophobic interactions, and pi-pi stacking.
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions and can reveal conformational changes in both the ligand and the target protein upon binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations can determine various molecular properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.
These properties, known as reactivity descriptors, provide insights into the chemical reactivity of the molecule. For example, the HOMO-LUMO energy gap can indicate the chemical stability of the molecule, while the molecular electrostatic potential map can predict the sites most likely to be involved in electrophilic or nucleophilic attacks. This information is crucial for understanding and predicting the outcomes of chemical reactions involving this compound.
Interactive Table 2: Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model can be developed to predict their activity based on calculated molecular descriptors.
These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistically validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities and a careful selection of relevant descriptors.
Lack of Specific Research Data on "this compound" for Advanced Computational Studies
Following a comprehensive search of scientific literature, it has been determined that there is no publicly available research specifically detailing the application of pharmacophore modeling and virtual screening to the chemical compound "this compound." These advanced computational methodologies are crucial in modern drug discovery for identifying and optimizing new drug candidates. The absence of such studies for this particular compound prevents a detailed analysis and presentation of research findings as requested.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template in virtual screening to search large databases of chemical compounds for molecules with similar features, potentially identifying new active compounds.
While the principles of these techniques are well-established in medicinal chemistry, their application is highly specific to the compound and its biological target of interest. Without dedicated research on "this compound," any discussion of its pharmacophore models or the results of virtual screening campaigns would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the section on "," specifically subsection "4.2.4. Pharmacophore Modeling and Virtual Screening," cannot be completed at this time due to the lack of specific data in the scientific domain. Further research on this compound is needed to generate the data required for such an analysis.
Metabolic Pathways and Biotransformation Studies Non Clinical
In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, isolated enzymes)
No data are available on the in vitro metabolic stability of 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic Acid. Studies typically utilize systems such as liver microsomes or isolated enzymes to determine a compound's half-life and intrinsic clearance, providing crucial insights into its susceptibility to metabolism. rsc.org Furthermore, these systems are instrumental in identifying the primary metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.gov Without experimental data, no information can be provided on the potential metabolites of this compound.
Biotransformation Pathways in Preclinical Animal Models (excluding human clinical data)
There are no published studies documenting the biotransformation pathways of this compound in any preclinical animal models. Such studies are essential to understand how a compound is altered in vivo, which can significantly impact its efficacy and clearance. nih.gov Research on structurally related phenylpropanoic acids, such as dihydrocaffeic acid, has shown that metabolism in rats can involve glucuronidation, sulfation, and methylation, with metabolites appearing rapidly in plasma. However, the presence of the cyano group and the specific trimethoxy substitutions on the phenyl ring of the target compound means that its biotransformation pathways could be substantially different, and no direct inferences can be made.
Excretion and Distribution Studies in Animal Models (non-toxicity focused)
Information regarding the excretion and distribution of this compound in animal models is not available in the current scientific literature. These studies are critical for determining how a compound and its metabolites are eliminated from the body (e.g., via urine or feces) and where they accumulate. For instance, studies on a related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), in mice have shown it is rapidly absorbed and primarily excreted in the urine. The distribution patterns and excretion routes for this compound remain uninvestigated.
Future Research Directions and Translational Perspectives Non Clinical
Design and Synthesis of Next-Generation Analogues with Improved Efficacy and Selectivity
The foundational structure of 2-Cyano-3-(3,4,5-trimethoxyphenyl)propionic acid, featuring the biologically active 3,4,5-trimethoxyphenyl group, offers a versatile template for chemical modification. The nature and position of substituents on cinnamic acid derivatives are known to play a crucial role in their biological efficacy. mdpi.com Next-generation drug design will focus on strategic structural alterations to enhance potency, improve selectivity for specific biological targets, and optimize drug-like properties.
Key synthetic strategies include:
Hybridization: Creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. For instance, combining this structure with moieties known to inhibit targets like Epidermal Growth Factor Receptor (EGFR) or Histone Deacetylases (HDACs) could produce dual-action agents with synergistic anticancer activity. nih.gov
Functional Group Modification: The carboxylic acid and cyano groups are prime targets for modification. Converting the carboxylic acid to various amides, esters, or hydroxamic acids can alter the molecule's binding interactions, cell permeability, and metabolic stability. nih.govresearchgate.net For example, the synthesis of novel cinnamic acid amides has been explored to develop new anticancer agents. mdpi.com
Scaffold Alteration: Systematic changes to the core structure, such as modifying the linker between the trimethoxyphenyl ring and the propionic acid moiety, can fine-tune the molecule's spatial arrangement and improve its fit within a target's binding site. nih.gov Research into combretastatin (B1194345) analogues, which also feature the trimethoxyphenyl group, has shown that even subtle structural changes can significantly impact biological activity. nih.gov
These approaches aim to generate a library of novel analogues with a spectrum of activities, allowing for the selection of candidates with superior performance profiles compared to the parent compound.
| Modification Strategy | Rationale | Potential Outcome | Supporting Evidence |
|---|---|---|---|
| Hybridization with other pharmacophores | To create multi-target or synergistic compounds. | Enhanced potency; overcoming drug resistance. | Design of EGFR/HDAC hybrid inhibitors. nih.gov |
| Conversion of carboxylic acid to amides/hydroxamic acids | To alter binding interactions and improve pharmacokinetic properties. | Improved target affinity; increased cell permeability. | Synthesis of cinnamic acid amides and hydroxamates. researchgate.netmdpi.com |
| Substitution on the phenyl ring | To modulate electronic properties and steric fit. | Increased selectivity and efficacy. | General principle for cinnamic acid derivatives. mdpi.com |
| Alteration of the linker region | To optimize the geometry for target binding. | Improved potency and target engagement. | Development of trimethoxyphenyl-based inhibitors. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While many cinnamic acid derivatives are explored for their anticancer effects, the unique structure of this compound suggests it and its analogues may interact with a diverse range of biological targets. mdpi.com A crucial area of future research is the systematic deconvolution of these targets to uncover novel mechanisms of action and expand the potential therapeutic applications beyond oncology.
Potential biological targets identified for structurally related compounds include:
Tubulin: The 3,4,5-trimethoxyphenyl motif is a hallmark of combretastatin A-4, a potent inhibitor of tubulin polymerization. nih.gov Analogues of the target compound could be screened for their ability to disrupt microtubule dynamics, a validated anticancer strategy.
Enzyme Inhibition: Derivatives incorporating the trimethoxyphenyl group have been designed as dual inhibitors of EGFR and HDACs. nih.gov Other enzymes, such as Matrix Metalloproteinase-9 (MMP-9), have been identified as targets for different cinnamic acid derivatives in cancer therapy. mdpi.com
Transporters: The related compound α-cyano-4-hydroxycinnamic acid is a known inhibitor of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate (B1213749) transporter, suggesting that compounds in this class could be used to modulate cellular metabolism. acs.org
Ubiquitin-Proteasome System: Structurally related 2-cyano-3-acrylamide inhibitors have been shown to target deubiquitinase (DUB) enzymes, which are key regulators of cellular signaling and inflammation. mdpi.com This opens the possibility of developing analogues for treating infectious or inflammatory diseases. mdpi.com
This expanded target profile suggests that the therapeutic utility of this compound class could extend to neurology, diabetes, and infectious diseases, areas where cinnamic acid derivatives have shown promise. mdpi.com
| Potential Biological Target | Associated Therapeutic Area | Evidence from Related Compounds |
|---|---|---|
| Tubulin | Oncology | Activity of combretastatin analogues. nih.gov |
| EGFR/HDAC | Oncology | Design of dual-inhibitor hybrids. nih.gov |
| Monocarboxylate Transporters (MCTs) | Oncology, Metabolic Disorders | Inhibition by α-cyano-4-hydroxycinnamic acid. acs.org |
| Deubiquitinases (DUBs) | Infectious Disease, Inflammation | Activity of 2-cyano-3-acrylamide inhibitors. mdpi.com |
| Matrix Metalloproteinase-9 (MMP-9) | Oncology | Inhibition by novel cinnamic acid derivatives. mdpi.com |
Development of Advanced Delivery Systems for Preclinical Applications
A significant hurdle for many cinnamic acid derivatives is their poor aqueous solubility and limited bioavailability, which can restrict their therapeutic application. researchgate.netnih.gov The development of advanced drug delivery systems is therefore a critical non-clinical research direction to enhance the preclinical performance of this compound and its analogues.
Nanotechnology-based platforms offer promising solutions:
Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA) or chitosan, can improve solubility, protect the drug from premature degradation, and facilitate its accumulation in target tissues. creative-proteomics.com
Targeted Delivery: Nanocarriers can be conjugated with targeting ligands, such as monoclonal antibodies (e.g., Cetuximab), to direct the therapeutic agent specifically to cancer cells that overexpress the corresponding receptor. creative-proteomics.com This approach can enhance efficacy while minimizing exposure to healthy tissues. creative-proteomics.com
Novel Nanomaterials: Advanced materials like diamond nanoparticles have been used to load trimethoxyphenyl-linked analogues, leading to improved solubility and potent antiproliferative activity. nih.gov
These delivery systems can transform a compound with promising in vitro activity but poor pharmacokinetics into a viable candidate for in vivo preclinical testing.
| Delivery System | Mechanism | Key Advantage(s) | Example from Related Compounds |
|---|---|---|---|
| PLGA/Chitosan Nanoparticles | Encapsulation of the active compound. | Improved solubility and therapeutic capacity. | Encapsulation of α-cyano-4-hydroxycinnamic acid. creative-proteomics.com |
| Antibody-Drug Conjugates | Supramolecular conjugation to a targeting antibody. | Enhanced cell-specific efficacy. | Conjugation of nanoparticles with Cetuximab. creative-proteomics.com |
| Diamond Nanoparticles | Loading of the compound onto the nanoparticle surface. | Ameliorated solubility and delivery. | Loading of trimethoxyphenyl-linked analogues. nih.gov |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological impact of this compound, future research must move beyond single-target assays and embrace a systems-level perspective. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the cellular pathways modulated by the compound.
Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-sequencing) following treatment can reveal which signaling pathways are activated or suppressed. For example, studies on combretastatin analogues have evaluated their ability to downregulate the expression of key genes involved in cancer progression, such as VEGF, hTERT, and c-Myc. mdpi.com
Proteomics: This approach measures global changes in protein levels and can identify the ultimate effectors of a drug's action. Proteomic analysis has been used to show that certain cinnamic acid derivatives can counteract doxorubicin-induced toxicity by downregulating the levels of key apoptosis-related proteins like caspase-3 and -7. mdpi.com
Metabolomics and Lipidomics: By profiling changes in small-molecule metabolites and lipids, these techniques can uncover impacts on cellular metabolism and biosynthetic pathways. A multi-omics approach including metabolomics and lipidomics was successfully used to determine that a novel fatty acid analog exerted its effect by disrupting mycolic acid biosynthesis in mycobacteria. nih.gov A similar approach could precisely map the metabolic consequences of treating cells with this compound.
These technologies can help identify novel mechanisms of action, discover biomarkers for predicting treatment response, and provide a robust dataset to guide further analogue development.
Challenges and Opportunities in the Academic Research of this compound and Related Structures
The academic pursuit of this compound class is characterized by both significant challenges and compelling opportunities.
Challenges:
Physicochemical Properties: Poor water solubility is a recurring issue with cinnamic acid-based scaffolds, complicating biological assays and in vivo studies. researchgate.netnih.gov
Synthetic Complexity: While the core structure is accessible, the synthesis of novel, complex analogues and hybrid molecules can be a multi-step, resource-intensive process. nih.gov
Target Deconvolution: The potential for these molecules to interact with multiple biological targets presents a "many-to-many" problem, making it difficult to attribute the observed phenotype to a single mechanism of action.
Opportunities:
Proven Pharmacophore: The 3,4,5-trimethoxyphenyl group is present in several potent natural products and clinical candidates, providing a strong validation for this structural motif as a starting point for drug discovery. nih.govglobalresearchonline.net
Chemical Tractability: The cyano and carboxylic acid functionalities serve as versatile chemical handles, allowing for straightforward derivatization and the application of diverse synthetic strategies like click chemistry and peptide coupling.
Broad Therapeutic Potential: The wide array of potential biological targets for this scaffold opens up numerous avenues for investigation, from cancer and metabolic disorders to infectious and inflammatory diseases. mdpi.comacs.orgmdpi.com
Modern Methodologies: Advances in computational chemistry for in silico screening, high-throughput biological assays, advanced drug delivery systems, and omics technologies provide powerful tools to overcome the inherent challenges and accelerate the research and development process. mdpi.comcreative-proteomics.comnih.gov
Navigating these challenges while capitalizing on the opportunities will be key to translating the academic potential of this compound into tangible preclinical progress.
Q & A
Q. What are the recommended synthetic protocols for 3-(3,4,5-trimethoxyphenyl)propanoic acid, and how can side products be minimized?
The compound is synthesized via Friedel-Crafts alkylation of 3,4,5-trimethoxyphenol with acrylic acid derivatives under anhydrous conditions. Key parameters include:
- Catalyst: Anhydrous AlCl₃ (0.2 eq) in dichloromethane at 0–5°C to suppress polysubstitution.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes unreacted phenol.
- Yield optimization: Stoichiometric control (1:1.1 molar ratio of phenol to acrylic acid) and reaction monitoring via TLC (Rf 0.4 in ethyl acetate/hexane) reduce dimerization byproducts .
Q. How should researchers characterize the purity and structural identity of 3-(3,4,5-trimethoxyphenyl)propanoic acid?
- HPLC : Use a C18 column with acetonitrile/water (60:40) at 1 mL/min; retention time ≈6.2 min for ≥98% purity (UV detection at 254 nm) .
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 3.75 (s, 9H, OCH₃), δ 2.55 (t, 2H, CH₂), δ 2.35 (t, 2H, CH₂COO) .
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 239.1 .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
The compound has moderate water solubility (1942 mg/L at 25°C) but dissolves readily in DMSO (25 mg/mL at 60°C). For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4) to avoid precipitation. Pre-warm solutions to 37°C for kinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced tubulin inhibition?
- Core modifications : Replace the propanoic acid moiety with isoxazole or cyano groups (e.g., 2-cyano derivatives) to evaluate steric effects.
- Methoxy substitutions : Synthesize analogs with mono-/di-methoxy groups to assess the role of symmetry in tubulin binding.
- Validation : Compare IC₅₀ values in tubulin polymerization assays (IC₅₀ ≤ 2 µM indicates potency) and correlate with docking scores (ΔG ≤ -8.0 kcal/mol using Autodock Vina) .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Metabolic stability : Assess compound degradation in cell culture media via LC-MS over 24 hours. Use cycloheximide (10 µg/mL) to distinguish direct cytotoxicity from metabolite effects.
- Membrane permeability : Measure intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled derivatives) and flow cytometry. Low permeability (<10% uptake) may explain variable efficacy .
Q. Which computational methods predict the compound’s pharmacokinetic properties, and how are they experimentally validated?
- ADME prediction : Use SwissADME to estimate logP (1.75), topological polar surface area (64.99 Ų), and bioavailability (Yes).
- In vivo validation : Administer 10 mg/kg (IV) in rodent models; plasma half-life (t₁/₂) <1 hour suggests rapid clearance. Adjust dosing regimens based on AUC₀–24h from LC-MS/MS plasma analysis .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality control : Implement in-process checks (e.g., mid-reaction FTIR for carbonyl group tracking at 1700 cm⁻¹).
- Standardization : Use NIST-certified reference materials (CAS 25173-72-2) for calibration. Batch acceptance criteria: ≥98% purity (HPLC), residual solvent ≤0.1% (GC-MS) .
Q. What analytical techniques are critical for detecting degradation products during long-term storage?
- Stability studies : Store samples at -20°C under argon. Monitor via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
